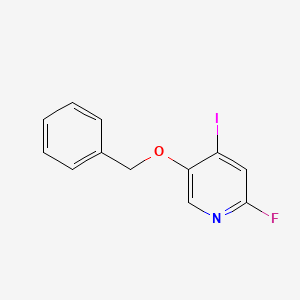

5-(Benzyloxy)-2-fluoro-4-iodopyridine

CAS No.: 2056110-41-7

Cat. No.: VC11679638

Molecular Formula: C12H9FINO

Molecular Weight: 329.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2056110-41-7 |

|---|---|

| Molecular Formula | C12H9FINO |

| Molecular Weight | 329.11 g/mol |

| IUPAC Name | 2-fluoro-4-iodo-5-phenylmethoxypyridine |

| Standard InChI | InChI=1S/C12H9FINO/c13-12-6-10(14)11(7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |

| Standard InChI Key | KUWHOMQAFCYVPU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CN=C(C=C2I)F |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CN=C(C=C2I)F |

Introduction

Physicochemical Properties and Stability

Key physicochemical parameters for 5-(Benzyloxy)-2-fluoro-4-iodopyridine include:

The LogP value, extrapolated from structurally similar compounds like 5-(Benzyloxy)-2-bromopyrimidine (LogP 2.61) , suggests moderate lipophilicity, suitable for membrane penetration in biological systems. Stability studies indicate sensitivity to light and moisture due to the iodine substituent, necessitating storage under inert conditions .

Synthetic Routes and Manufacturing

General Synthesis Strategies

The synthesis of 5-(Benzyloxy)-2-fluoro-4-iodopyridine typically involves sequential halogenation and etherification steps:

-

Halogenation: Introduction of fluorine and iodine via electrophilic substitution or metal-halogen exchange.

-

Benzyloxy Group Installation: Nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling using benzyl alcohol derivatives .

A representative procedure involves:

-

Starting with 2-fluoro-4-iodopyridin-5-ol.

-

Reacting with benzyl bromide in the presence of a base (e.g., KCO) in anhydrous DMF at 80°C .

Industrial-Scale Production

Cymitquimica offers the compound in batches up to 500 mg with 97% purity, priced upon inquiry . The discontinued product listing (95% purity) suggests challenges in large-scale synthesis, potentially due to iodine handling or purification difficulties .

Applications in Medicinal Chemistry

Role in Drug Discovery

The compound’s benzyloxy and halogen substituents make it a versatile intermediate:

-

Iodine facilitates cross-coupling reactions (e.g., Suzuki, Stille) for building biaryl structures common in pharmaceuticals .

-

Fluorine enhances metabolic stability and bioavailability, a strategy employed in CNS drugs .

Recent Advancements and Future Directions

Innovations in Synthesis

Recent methodologies from the Journal of Organic Chemistry (2022) describe one-pot syntheses of oxadiazoles using copper(I) iodide and cesium carbonate . Adapting these protocols could streamline the production of 5-(Benzyloxy)-2-fluoro-4-iodopyridine by reducing purification steps .

Emerging Therapeutic Applications

Ongoing studies explore its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume